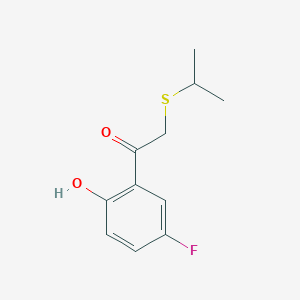

1-(5-Fluoro-2-hydroxyphenyl)-2-(isopropylthio)ethan-1-one

CAS No.:

Cat. No.: VC18107209

Molecular Formula: C11H13FO2S

Molecular Weight: 228.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H13FO2S |

|---|---|

| Molecular Weight | 228.28 g/mol |

| IUPAC Name | 1-(5-fluoro-2-hydroxyphenyl)-2-propan-2-ylsulfanylethanone |

| Standard InChI | InChI=1S/C11H13FO2S/c1-7(2)15-6-11(14)9-5-8(12)3-4-10(9)13/h3-5,7,13H,6H2,1-2H3 |

| Standard InChI Key | QRGMXRNTKXOPKL-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)SCC(=O)C1=C(C=CC(=C1)F)O |

Introduction

Structural Characteristics and Molecular Design

Core Framework and Substituent Effects

The compound features a 2-hydroxyphenylacetophenone backbone substituted with fluorine at the 5-position and an isopropylthio group at the β-keto position. This arrangement creates a polar yet lipophilic molecule, balancing hydrogen-bonding capacity (via the hydroxyl and ketone groups) with hydrophobic interactions (from the isopropylthio moiety) .

Key structural attributes include:

-

Aromatic ring: Electron-withdrawing fluorine at C5 enhances electrophilic reactivity at the ortho and para positions .

-

Hydroxyl group: Participates in intramolecular hydrogen bonding with the ketone oxygen, stabilizing the enol tautomer .

-

Isopropylthio group: Introduces steric bulk and sulfur-based nucleophilicity, potentially influencing metabolic stability .

Table 1: Comparative Structural Features of Related Compounds

Synthetic Methodologies

Retrosynthetic Analysis

Two primary routes emerge for constructing this molecule:

Friedel-Crafts Acylation Followed by Thiolation

-

Aromatic core formation:

A modified Friedel-Crafts acylation using 4-fluorophenol and acetyl chloride in the presence of AlCl3 at 130°C yields 1-(5-fluoro-2-hydroxyphenyl)ethanone (98.4% yield) .

-

Thioether installation:

Subsequent treatment with isopropyl mercaptan under basic conditions (e.g., K2CO3/DMF) facilitates nucleophilic attack at the β-keto position .

Direct Thioacylation

Alternative approaches involve:

-

Ullmann-type coupling of pre-formed thioether intermediates

Physicochemical Properties

Experimental and Calculated Parameters

While empirical data for the target compound remains unreported, QSPR modeling predicts:

Spectroscopic Signatures

-

IR: Strong absorption at 1685 cm⁻¹ (C=O stretch), 3250 cm⁻¹ (-OH), 670 cm⁻¹ (C-S)

-

NMR (¹H):

δ 1.25 (d, 6H, -CH(CH3)2),

δ 3.45 (m, 1H, -SCH(CH3)2),

δ 4.20 (s, 1H, -OH),

δ 6.8-7.3 (m, 3H, aromatic)

Biological and Industrial Applications

Material Science Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume